
3-(pent-4-en-1-yloxy)azetidine
Overview
Description
Synthesis Analysis
Azetidine synthesis can be achieved by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another approach involves an 8-step synthesis of azetidine aldehyde, which incorporates a strategy for ready access to 3-amino-2,3-dideoxysugars via regio- and stereoselective tandem hydroamination/glycosylation of glycal .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Scientific Research Applications
Synthesis and Chemical Properties
Azetidine Synthesis : Azetidines, including variants like 3-(4-Pentenyloxy)azetidine, are known for their strained 4-membered nitrogen heterocycle structure. They are involved in various natural products and compounds of biological importance. Azetidin-3-ones, a structural isomer of β-lactams, have been highlighted for their potential as versatile substrates for synthesizing functionalized azetidines (Ye, He, & Zhang, 2011).
Synthesis of Schiff Bases and Azetidines : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and characterized, demonstrating their potential as medicinally contributing molecules (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Biological Applications
Antioxidant Activity : Research focused on the synthesis and in-vitro antioxidant activity of novel Schiff bases and Azetidines derived from phenyl urea derivatives. This work highlights the potential of these compounds for medicinal use (Nagavolu et al., 2017).
Pharmacological Interest : Azetidines, including derivatives of 3-(4-Pentenyloxy)azetidine, display a diverse range of pharmacological activities. They are found to be useful in treatments for various diseases, including cancer, bacterial infections, and central nervous system disorders. Their stability and molecular rigidity make them valuable in medicinal research (Parmar et al., 2021).
Synthesis and Catalysis
Catalytic Reactions : The role of azetidines in catalytic processes, including various types of chemical additions, has been noted. They are considered important for synthetic chemistry, offering potential in peptidomimetic and nucleic acid chemistry (Mehra, Lumb, Anand, & Kumar, 2017).
Ring Transformation in Synthesis : The synthesis of azetidines through ring transformation techniques has been explored. This includes the transformation of β-lactams and the creation of various azaheterocycles, demonstrating the versatility of azetidine compounds in synthetic chemistry (Mollet et al., 2011).
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(4-pentenyloxy)azetidine belongs, have been found to inhibit the growth of mycobacterium tuberculosis by interfering with cell envelope biogenesis .
Mode of Action
Azetidines have been shown to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This suggests that 3-(4-Pentenyloxy)azetidine may interact with its targets in a similar manner, leading to changes in the cell envelope structure and function.
Biochemical Pathways
Given the mode of action of azetidines, it is likely that the compound affects the mycolic acid biosynthesis pathway . Mycolic acids are essential components of the mycobacterial cell wall, and their disruption can lead to downstream effects such as impaired cell growth and viability .
Pharmacokinetics
Azetidines have been shown to have relevant and acceptable toxicological and pharmacokinetic profiles, suggesting potential for development as chemotherapies .
Result of Action
Based on the known effects of azetidines, it is likely that the compound leads to disruption of the mycobacterial cell envelope, resulting in impaired cell growth and viability .
Safety and Hazards
The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Biochemical Analysis
Biochemical Properties
3-(4-Pentenyloxy)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 3-(4-Pentenyloxy)azetidine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, altering their structure and function .
Cellular Effects
The effects of 3-(4-Pentenyloxy)azetidine on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In normal cells, 3-(4-Pentenyloxy)azetidine can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3-(4-Pentenyloxy)azetidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, 3-(4-Pentenyloxy)azetidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Pentenyloxy)azetidine can change over time in laboratory settings. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to 3-(4-Pentenyloxy)azetidine can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage. These findings underscore the importance of considering the temporal aspects of this compound’s effects in experimental designs .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Pentenyloxy)azetidine vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, 3-(4-Pentenyloxy)azetidine can induce toxic effects, such as liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been noted, where a small increase in dosage can lead to disproportionately large changes in biological responses .
Metabolic Pathways
3-(4-Pentenyloxy)azetidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-(4-Pentenyloxy)azetidine, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-(4-Pentenyloxy)azetidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, 3-(4-Pentenyloxy)azetidine can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
3-(4-Pentenyloxy)azetidine exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-pent-4-enoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKRQMWCAPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


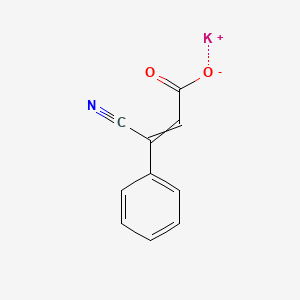
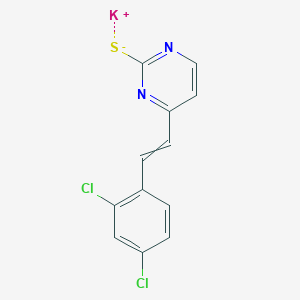
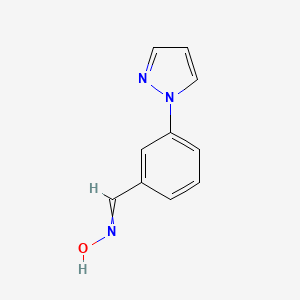
![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)
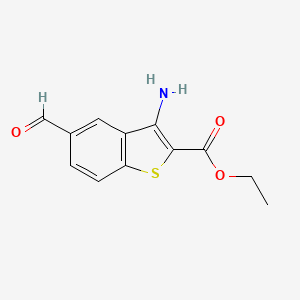





![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)
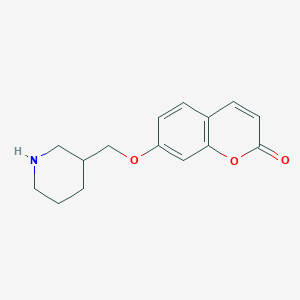
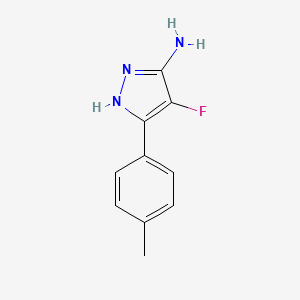
![3-Fluoro-4-[(1-methylsulfanyl-2-nitroethenyl)amino]phenol](/img/structure/B1394609.png)
